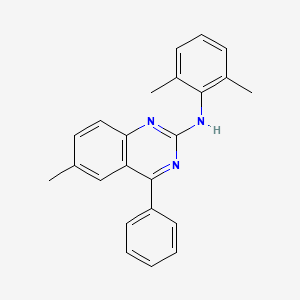

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine is a chemical compound with a molecular formula of C24H22N2. It belongs to the class of quinazoline derivatives and has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in the field of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Alkylation

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine is part of the broader class of 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines, which have been synthesized through reactions involving (2-aminophenyl)(diphenyl)carbinol and nitriles. This process, which also involves methylation with dimethyl sulfate, leads to the formation of N-methyl-N-{2-[(diphenyl)(methylamino)methyl]phenyl}benzamide, a compound whose molecular structure has been confirmed through X-ray structural analysis. This synthesis route opens the door to a variety of chemical modifications and applications, ranging from medicinal chemistry to material sciences (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).

Anticancer Potential

Another dimension of research focuses on derivatives of quinazolin-2-amines, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, which have shown potent apoptosis-inducing capabilities in cell-based assays. These compounds, especially when optimized through structure-activity relationship (SAR) studies, demonstrate significant anticancer potential. For instance, specific derivatives have shown high efficacy in breast and other cancer models, coupled with excellent blood-brain barrier penetration. This indicates that quinazolin-2-amine derivatives could be promising candidates for developing new anticancer therapies (Sirisoma et al., 2009).

Wirkmechanismus

Target of Action

The primary target of N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine, also known as lidocaine, is the neuronal membrane . It plays a crucial role in the initiation and conduction of impulses in neurons .

Mode of Action

Lidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a local anesthetic action, effectively numbing the area where the compound is administered .

Result of Action

The primary result of lidocaine’s action is local anesthesia. By stabilizing the neuronal membrane and inhibiting the initiation and conduction of impulses, lidocaine effectively numbs the area where it is administered . This can help to reduce pain and discomfort during medical procedures.

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3/c1-15-12-13-20-19(14-15)22(18-10-5-4-6-11-18)26-23(24-20)25-21-16(2)8-7-9-17(21)3/h4-14H,1-3H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUULPPVNPQZAAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=C(C=CC=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2992588.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide](/img/structure/B2992591.png)

![N-(3,4-dimethoxyphenyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2992594.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2992596.png)

![N-[(4-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B2992601.png)